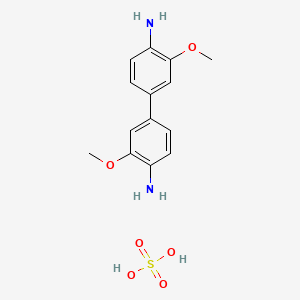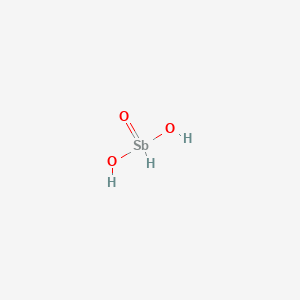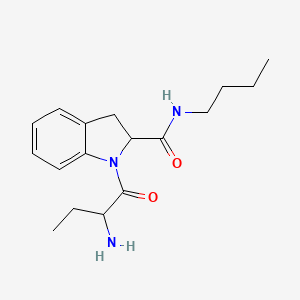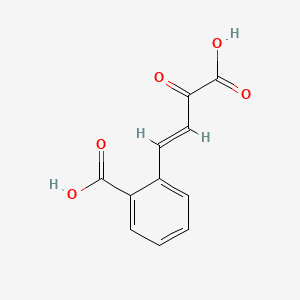![molecular formula C19H26N2 B1234605 (1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)
(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspidospermidine is an Aspidosperma alkaloid and an indole alkaloid fundamental parent.
Aplicaciones Científicas De Investigación
Isomerization Studies
- A study by Afonin et al. (2017) explored the spontaneous E/Z isomerization of similar bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates. This process led to a mixture of different isomers, analyzed through NMR spectroscopy and quantum chemical calculations. It highlights the isomerization dynamics in related compounds (Afonin et al., 2017).
Synthesis and Structure Analysis
- Guo and Zong (1994) reported on the synthesis of N-Pivot Lariat Crown Ethers containing central functional groups, relevant for understanding the synthesis pathways and structural aspects of complex cyclic compounds (Guo & Zong, 1994).
- Kunze et al. (2006) discussed the synthesis and crystal structures of π-prismands, which are related to the studied compound in terms of their complex bicyclic and polycyclic structures (Kunze et al., 2006).
- Beltrame et al. (1993) investigated the structure of a triazaoxabicyclodecatriene derivative, offering insights into the conformational aspects of similar complex cyclic structures (Beltrame et al., 1993).
Chemical Reactions and Properties
- Trofimov et al. (2012) examined the tandem regio- and stereospecific cyclization of ethyl isonicotinate with cyanoacetylenic alcohols to create novel polycondensed heterocyclic systems, pertinent to understanding the reactivity of similar compounds (Trofimov et al., 2012).
- Devassia et al. (2018) looked at the π–π stacking interactions in 10-Methyl-9,11-annulated dibenzobarrelene, relevant for understanding intermolecular interactions in similar compounds (Devassia et al., 2018).
- Weigl et al. (2002) synthesized 6,8-diazabicyclo[3.2.2]nonanes, showing the potential for creating conformationally constrained compounds with specific receptor affinities, relevant for similar complex cyclic compounds (Weigl et al., 2002).
Ethylene Inhibition in Plants
- Sisler and Serek (1997) discovered organic molecules that block the ethylene receptor in plants, an application that can be explored in similar complex cyclic compounds for agricultural purposes (Sisler & Serek, 1997).
Conformational Studies
- Pool et al. (2004) prepared and studied the conformation of diazabicyclo compounds, providing insights into the conformational preferences of such complex cyclic structures (Pool et al., 2004).
Biological Activity and Applications
- Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, showing the potential for bioactivity in similar compounds (Boztaş et al., 2019).
- Tamayo et al. (2005) developed fluorescent devices for protons and metal ions, highlighting applications in sensing and detection for similar complex cyclic compounds (Tamayo et al., 2005).
Propiedades
Nombre del producto |
(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene |
|---|---|
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene |
InChI |
InChI=1S/C19H26N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,16-17,20H,2,5,8-13H2,1H3/t16-,17-,18-,19-/m1/s1 |
Clave InChI |
YAAIPCQYJYPITK-NCXUSEDFSA-N |
SMILES isomérico |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=CC=CC=C45 |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |
SMILES canónico |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |
Sinónimos |
aspidospermidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1234528.png)

![N-[(E)-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1234534.png)
![N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride](/img/structure/B1234536.png)
![(2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1234537.png)

![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)

